N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline
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Overview
Description
N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline is a complex organic compound featuring a benzyl group, a furan ring, an oxadiazole ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate. This intermediate can be synthesized by reacting furan-2-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The next step involves the nitration of aniline to introduce the nitro group, followed by N-methylation using methyl iodide in the presence of a base . Finally, the benzyl group is introduced through a nucleophilic substitution reaction with benzyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-aminobenzene: Similar structure but lacks the nitro group, resulting in different reactivity and biological activity.
N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-chloroaniline: Contains a chloro group instead of a nitro group, which affects its chemical properties and applications.
Uniqueness
N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as an antimicrobial and anticancer agent .
Properties
IUPAC Name |
N-benzyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-23(13-14-6-3-2-4-7-14)16-10-9-15(12-17(16)24(25)26)20-21-19(22-28-20)18-8-5-11-27-18/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOAJTZRVWOGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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